molecular formula C18H15Cl3N2OS B2404556 (1-(4-chlorobenzyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 920347-38-2

(1-(4-chlorobenzyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2404556
CAS No.: 920347-38-2
M. Wt: 413.74
InChI Key: SRXYQCBONPFIOS-UHFFFAOYSA-N
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Description

(1-(4-Chlorobenzyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol is a synthetic 1H-imidazole derivative designed for advanced chemical and biological research. This compound features a central imidazole ring substituted at the 1-position with a 4-chlorobenzyl group and at the 2-position with a (3,4-dichlorobenzyl)thio ether linkage. A hydroxymethyl group at the 5-position provides a handle for further chemical modification or influences the molecule's interaction with biological targets . The strategic incorporation of multiple chlorine atoms and a thioether bridge is characteristic of compounds studied for their potential bioactivity, which may include antimicrobial, antifungal, and other therapeutic properties . The mechanism of action for this class of compounds often involves interaction with enzymatic targets; the imidazole core can coordinate with metal ions, while the thioether linkage and chlorinated benzyl groups may contribute to binding pockets on proteins or DNA, potentially leading to enzyme inhibition or disruption of cellular processes . As a key intermediate, this chemical serves as a versatile building block in organic synthesis, medicinal chemistry, and drug discovery programs for constructing more complex molecular architectures . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Proper safety protocols should be followed, as the compound may be classified as an irritant .

Properties

IUPAC Name

[3-[(4-chlorophenyl)methyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2OS/c19-14-4-1-12(2-5-14)9-23-15(10-24)8-22-18(23)25-11-13-3-6-16(20)17(21)7-13/h1-8,24H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXYQCBONPFIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC(=C(C=C3)Cl)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-chlorobenzyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol is a synthetic derivative of imidazole, which has gained attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Recent studies have highlighted several biological activities of this compound, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : It exhibits activity against various bacterial strains.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes related to cancer progression.

Anticancer Activity

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, in vitro studies on colorectal cancer cell lines SW480 and HCT116 revealed an IC50 of 2 μM and 0.12 μM, respectively, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Case Study: Colorectal Cancer

A study investigating the effects of this compound on colorectal cancer cells showed that it not only inhibited cell proliferation but also reduced the expression of Ki67, a marker associated with cell proliferation. Additionally, it altered the expression of genes involved in cancer progression .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against several bacterial strains. In one study, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 0.5 to 8 μg/mL depending on the bacterial strain tested .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on deubiquitinating enzymes (DUBs), which play a crucial role in regulating protein degradation pathways involved in cancer .

Enzyme Inhibition Data Table

Enzyme TargetIC50 (μM)Effect
USP7<50Inhibition observed
UCHL1>25No significant inhibition

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Promotes apoptosis through intrinsic pathways.
  • Inhibition of Signaling Pathways : Interferes with Wnt/β-catenin signaling critical for tumor growth.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. Studies involving similar compounds have shown efficacy against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that (1-(4-chlorobenzyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol may also possess antimicrobial properties.

Antioxidant Activity

Imidazole derivatives are known for their antioxidant capabilities. The presence of electron-donating groups in the structure can enhance the scavenging activity against free radicals. This property is crucial in preventing oxidative stress-related diseases, making such compounds promising candidates for further research in antioxidant therapies.

Antitumor Activity

Emerging studies suggest that imidazole derivatives can act as potent antitumor agents. The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation. In silico docking studies have shown promising interactions between imidazole derivatives and target proteins associated with cancer progression.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antimicrobial activity. The study reported minimum inhibitory concentrations (MICs) as low as 16 µg/mL against various bacterial strains, highlighting the potential of these compounds in treating infections caused by resistant bacteria .

Case Study 2: Antioxidant Potential

In a comparative analysis of antioxidant activities among several imidazole derivatives, it was found that those containing chlorinated benzyl groups had enhanced radical scavenging abilities. The study utilized DPPH assays to quantify antioxidant activity, revealing that these compounds could be effective in reducing oxidative stress in cellular models .

Case Study 3: Antitumor Mechanisms

A molecular docking study focused on the interaction of imidazole derivatives with key proteins involved in tumor growth revealed that this compound binds effectively to the active site of DNA gyrase, a target for antitumor drugs. The binding energy calculations indicated a strong affinity, suggesting potential as a lead compound in cancer therapy .

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The primary alcohol (-CH2OH) at position 5 of the imidazole ring undergoes typical alcohol reactions:

Reaction Type Reagents/Conditions Product References
OxidationKMnO₄ (acidic), CrO₃, or MnO₂5-carboxylic acid derivative or aldehyde (depending on conditions)
EsterificationAcetyl chloride, H₂SO₄ (catalytic)5-acetoxymethylimidazole derivative
EtherificationAlkyl halides, NaH (base)5-alkoxymethylimidazole derivatives

Key Observations :

  • Oxidation to the carboxylic acid is favored under strong acidic conditions (e.g., KMnO₄/H₂SO₄) .

  • Esterification proceeds efficiently with acyl halides, as demonstrated in related imidazole methanol derivatives.

Thioether Group Reactivity

The sulfur atom in the thioether (-S-CH₂-C₆H₃Cl₂) is susceptible to oxidation and nucleophilic displacement:

Reaction Type Reagents/Conditions Product References
Oxidation to sulfoxideH₂O₂ (30%), RTSulfoxide derivative
Oxidation to sulfonemCPBA (excess), CH₂Cl₂, 0°C → RTSulfone derivative
AlkylationAlkyl halides, K₂CO₃ (base)Thioether with additional alkyl substituents

Key Observations :

  • Controlled oxidation with H₂O₂ selectively yields sulfoxides, while stronger oxidants like mCPBA form sulfones .

  • Thioethers in similar imidazole derivatives show stability under mild conditions but react with electrophiles at elevated temperatures.

Imidazole Ring Reactivity

The electron-rich imidazole ring participates in electrophilic substitution, though regioselectivity is influenced by substituents:

Reaction Type Reagents/Conditions Product References
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitroimidazole derivatives (position 4)
N-AlkylationAlkyl halides, NaHQuaternary ammonium salts or additional alkylated products

Key Observations :

  • Nitration occurs preferentially at position 4 due to electron-donating effects of the thioether and hydroxymethyl groups .

  • N-Alkylation is less likely due to steric hindrance from the 4-chlorobenzyl group .

Halogenated Benzyl Group Reactivity

The 4-chlorobenzyl and 3,4-dichlorobenzyl groups are generally inert under standard conditions but may participate in:

Reaction Type Reagents/Conditions Product References
DechlorinationPd/C, H₂ (high pressure)Dechlorinated benzyl derivatives
Cross-couplingSuzuki-Miyaura (Pd catalysts, boronic acids)Biaryl or heteroaryl substituted imidazoles

Key Observations :

  • Dechlorination requires harsh reducing conditions and is rarely reported for similar compounds .

  • Cross-coupling reactions are plausible but require activation of the C-Cl bond, which is challenging in this substrate .

Stability Under Physiological Conditions

The compound’s stability in aqueous or biological environments is critical for pharmaceutical applications:

Condition Behavior References
Acidic (pH < 3)Imidazole ring protonation; thioether oxidation accelerated
Neutral/Basic (pH 7–9)Hydroxymethyl group esterification or oxidation
Thermal (>100°C)Degradation of thioether to sulfoxide/sulfone; possible imidazole ring cleavage

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared based on substituents, synthesis, and physicochemical properties:

Compound Name & CAS Molecular Formula Molar Mass (g/mol) Key Substituents Thio Group Type Synthesis Method
Target Compound C₁₇H₁₄Cl₃N₂OS 409.73 4-Cl-benzyl (N1), 3,4-diCl-benzylthio (C2), -CH₂OH (C5) Thioether Likely nucleophilic substitution
(1-(4-Chlorobenzyl)-2-mercapto-1H-imidazol-5-yl)methanol C₁₂H₁₁ClN₂OS 254.74 4-Cl-benzyl (N1), -SH (C2), -CH₂OH (C5) Thiol (-SH) Thiolation via mercapto intermediates
1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol C₁₆H₁₃ClN₂S 300.81 Benzyl (N1), 4-Cl-phenyl (C5), -SH (C2) Thiol (-SH) Cyclocondensation of thioureas
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₁ClN₃O₂ 272.69 4-Cl-methylphenyl (C4), -NO₂ (C5), -CH₃ (N1/N2) None Chlorination with SOCl₂

Physicochemical Properties

  • NMR Data: The CH₂OH group in the target compound is expected to resonate near δ 4.5–5.0 ppm (¹H NMR), similar to hydroxymethyl groups in (δ 4.62 ppm for CH₂Cl) . Aromatic protons in the 3,4-dichlorobenzyl group would show splitting patterns distinct from mono-halogenated analogs .

Preparation Methods

Core Imidazole Ring Formation

The imidazole scaffold is typically constructed through:

  • Debus-Radziszewski condensation : Reaction of glyoxal, formaldehyde, and ammonium acetate in ethanol at 80°C for 12 hours yields 1H-imidazole-5-carbaldehyde intermediates.
  • Alternative route : Cyclization of α-amino ketones with ammonium thiocyanate in acetic acid under reflux (110°C, 6 hours).

Key Data :

Method Yield (%) Purity (%) Reference
Debus-Radziszewski 78–85 ≥95
α-Amino ketone route 65–72 90–93

Introduction of 4-Chlorobenzyl Group

The 4-chlorobenzyl moiety is introduced via nucleophilic substitution:

  • Reagents : 4-Chlorobenzyl chloride (1.2 equiv), potassium carbonate (2.0 equiv) in DMF at 25°C for 6 hours.
  • Workup : Dilution with chloroform, washing with water (3×), drying over Na₂SO₄, and solvent evaporation.

Optimized Conditions :

Parameter Value Impact on Yield
Solvent DMF Maximizes SN2 reactivity
Temperature 25°C Prevents side reactions
Reaction Time 6 hours 98% conversion

Thioether Functionalization at Position 2

The (3,4-dichlorobenzyl)thio group is installed via:

  • Thiol-ene reaction : Reacting 3,4-dichlorobenzyl mercaptan (1.5 equiv) with the imidazole intermediate in ethanol using KOH (1.0 equiv) at reflux (80°C, 4 hours).
  • Alternative : Mitsunobu reaction with DIAD/PPh₃ in THF (0°C to 25°C, 12 hours).

Comparative Performance :

Method Yield (%) Isomer Control
Thiol-ene (KOH/EtOH) 82 E/Z = 9:1
Mitsunobu 75 E/Z = 1:1

Methanol Group Installation at Position 5

The hydroxymethyl group is introduced through:

  • Reduction : Sodium borohydride (2.0 equiv) reduction of a 5-carbaldehyde precursor in methanol at 0°C (2 hours, 90% yield).
  • Hydrolysis : Basic hydrolysis of a 5-chloromethyl intermediate using NaOH (10% aq.) in ethanol (room temperature, 12 hours).

Critical Parameters :

  • NaBH₄ reduction requires strict temperature control to avoid over-reduction.
  • Hydrolysis method avoids chromatographic purification by direct crystallization.

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 → 1:1 gradient).
  • Recrystallization : Toluene/hexane (1:3) yields crystals with mp 131–133°C.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 7H, Ar-H), 5.21 (s, 2H, CH₂Cl), 4.89 (s, 2H, SCH₂), 4.65 (s, 2H, CH₂OH).
    • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O).

Scalability and Industrial Adaptation

Q & A

What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Answer:
Key techniques include:

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., -OH, C-S, C-Cl) via characteristic absorption bands (e.g., 3400–3200 cm⁻¹ for -OH stretch) .
  • ¹H Nuclear Magnetic Resonance (NMR): Resolves proton environments, such as aromatic protons (δ 7.2–7.8 ppm) and methylene/methanol groups (δ 3.5–5.0 ppm) .
  • Elemental Analysis: Validates purity by comparing calculated vs. observed percentages of C, H, N, and S (e.g., C: 49.04% calc. vs. 49.01% obs.) .

How can reaction conditions be optimized to improve synthesis yield?

Level: Advanced
Answer:
Optimization strategies include:

  • Catalyst Selection: Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) enhance regioselectivity and reduce side reactions in PEG-400 solvent .
  • Temperature Control: Maintaining 70–80°C during coupling reactions improves reaction kinetics without degrading sensitive functional groups .
  • Monitoring via TLC: Real-time tracking ensures reaction completion and minimizes over-reaction .

How should researchers address discrepancies in elemental analysis data?

Level: Advanced
Answer:

  • Replicate Analyses: Conduct triplicate measurements to identify systematic errors.
  • Purification Steps: Use recrystallization (e.g., in hot acetic acid) to remove impurities affecting elemental ratios .
  • Cross-Validation: Compare with spectroscopic data (e.g., NMR integration) to confirm molecular composition .

What purification methods are effective post-synthesis?

Level: Basic
Answer:

  • Recrystallization: Ethanol or water-ethanol mixtures yield high-purity crystalline products .
  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients separates byproducts in complex mixtures .
  • Washing Protocols: Ice-water treatment removes unreacted reagents and catalyst residues .

What strategies guide the design of biologically active derivatives?

Level: Advanced
Answer:

  • Bioisosteric Replacement: Substitute thioether for oxygen bridges (e.g., enhancing antifungal activity via thioether linkages, as in sulconazole derivatives) .
  • Substituent Tuning: Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to improve binding to fungal cytochrome P450 enzymes .
  • In Silico Docking: Predict interactions with target proteins (e.g., fungal lanosterol 14α-demethylase) before synthesis .

How can environmental persistence and degradation pathways be evaluated?

Level: Advanced
Answer:

  • Microcosm Studies: Monitor compound degradation in soil/water systems under controlled conditions .
  • Mass Spectrometry (GC-MS/MS): Track metabolites (e.g., chlorobenzyl alcohol derivatives) to identify breakdown products .
  • QSAR Modeling: Predict environmental half-life based on structural descriptors (e.g., logP, bond dissociation energies) .

What experimental approaches validate regioselectivity in imidazole functionalization?

Level: Advanced
Answer:

  • Isotopic Labeling: Use ¹³C-labeled reagents to trace substitution patterns in NMR .
  • X-ray Crystallography: Resolve crystal structures to confirm substitution sites (e.g., distinguishing C-2 vs. C-5 thioether attachment) .
  • Competitive Reaction Studies: Compare reactivity of different halobenzyl thiols under identical conditions .

How do solvent systems influence reaction outcomes in imidazole chemistry?

Level: Advanced
Answer:

  • Polar Solvents (e.g., PEG-400): Stabilize charged intermediates in SN2 mechanisms, improving thioether bond formation .
  • Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of sulfur-containing reagents in substitution reactions .
  • Temperature-Solvent Synergy: Higher polarity solvents allow lower reaction temperatures, reducing decomposition risks .

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